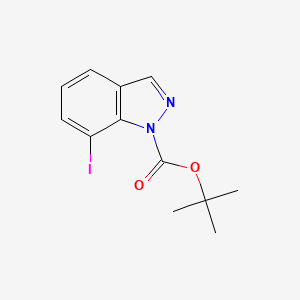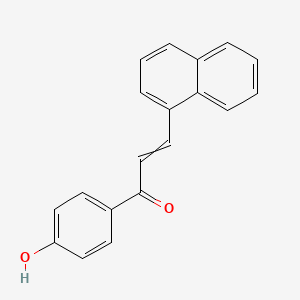
Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate
Descripción general
Descripción
Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C17H19NO7 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis : This compound is involved in various chemical reactions. For instance, Srikrishna, Sridharan, and Prasad (2010) revised the structure assigned to products obtained in the Bronsted acid catalyzed reaction of dimethyl but-2-ynoates with anilines and formaldehyde, revealing it to be methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate (Srikrishna, Sridharan, & Prasad, 2010).
Crystal Structure Determination : The compound's structure and properties are significant in crystallography. Silva et al. (2012) obtained the crystal structure of related compounds, which are potential antitumoral agents, via synchrotron X-ray powder diffraction data (Silva et al., 2012).
Synthesis for Medicinal Chemistry : Its derivatives are synthesized for potential applications in medicinal chemistry. For example, Mahajan et al. (2023) developed an efficient synthetic method for preparing HIV-1 integrase strand transfer inhibitors using a related compound (Mahajan, Smith, Hughes, Zhao, & Burke, 2023).
Insecticidal Activity : The stereochemical basis of insecticidal activity was studied by Hasan et al. (1996), where they converted Methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate into various esters and measured their insecticidal activity (Hasan, Nishimura, Okada, Akamatsu, Inoue, Ueno, & Taga, 1996).
Propiedades
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)-1-[(4-methoxyphenyl)methyl]-4,5-dioxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-23-11-6-4-10(5-7-11)9-18-12(8-13(19)24-2)14(17(22)25-3)15(20)16(18)21/h4-7,12,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQVWZHGNZUBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(C(=O)C2=O)C(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1407211.png)
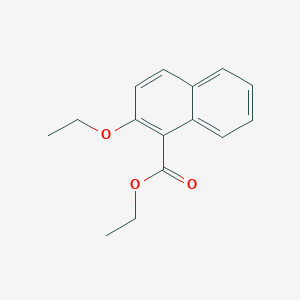
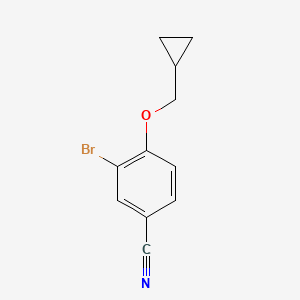
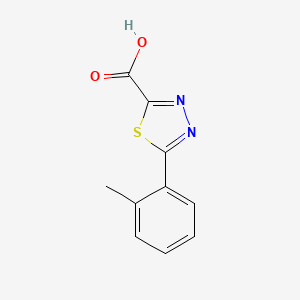
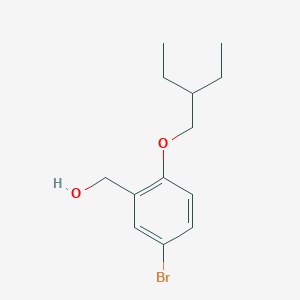
![1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1407221.png)

